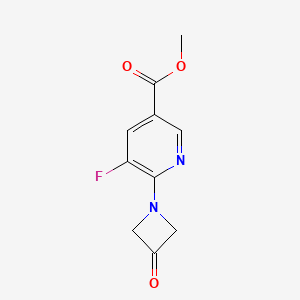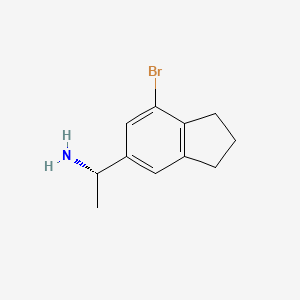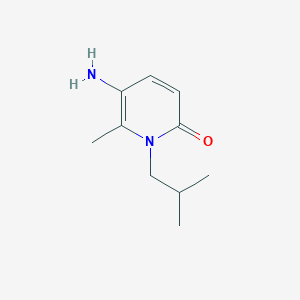
Methyl 5-fluoro-6-(3-oxoazetidin-1-yl)nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-fluoro-6-(3-oxoazetidin-1-yl)nicotinate is a synthetic organic compound that belongs to the class of nicotinates It is characterized by the presence of a fluorine atom at the 5-position and a 3-oxoazetidin-1-yl group at the 6-position of the nicotinate ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-6-(3-oxoazetidin-1-yl)nicotinate typically involves a multi-step process. One common method starts with the fluorination of a nicotinic acid derivative. The fluorinated intermediate is then subjected to a cyclization reaction to introduce the azetidinone ring. The final step involves esterification to form the methyl ester.
Fluorination: The starting material, such as 6-chloronicotinic acid, is treated with a fluorinating agent like potassium fluoride in the presence of a catalyst to introduce the fluorine atom at the 5-position.
Cyclization: The fluorinated intermediate undergoes a cyclization reaction with an appropriate azetidinone precursor under basic conditions to form the 3-oxoazetidin-1-yl group.
Esterification: The resulting compound is then esterified using methanol and a strong acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-fluoro-6-(3-oxoazetidin-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 5-fluoro-6-(3-oxoazetidin-1-yl)nicotinate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting nicotinic receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biological studies to investigate the role of nicotinic acid derivatives in various biochemical pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 5-fluoro-6-(3-oxoazetidin-1-yl)nicotinate involves its interaction with specific molecular targets, such as nicotinic receptors. The fluorine atom and the azetidinone ring play crucial roles in binding to these targets, modulating their activity. The compound can influence various signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-fluoro-6-(3-oxoazetidin-1-yl)pyridine-3-carboxylate
- Methyl 5-(3-oxoazetidin-1-yl)pyridine-3-carboxylate
Uniqueness
Methyl 5-fluoro-6-(3-oxoazetidin-1-yl)nicotinate is unique due to the presence of both a fluorine atom and an azetidinone ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the azetidinone ring provides a unique structural motif that can interact with various biological targets.
Propiedades
Fórmula molecular |
C10H9FN2O3 |
|---|---|
Peso molecular |
224.19 g/mol |
Nombre IUPAC |
methyl 5-fluoro-6-(3-oxoazetidin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9FN2O3/c1-16-10(15)6-2-8(11)9(12-3-6)13-4-7(14)5-13/h2-3H,4-5H2,1H3 |
Clave InChI |
CRUOTLJDZBYROM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(N=C1)N2CC(=O)C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Amino-2-methyl-1H,5H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B15276811.png)
![1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane](/img/structure/B15276822.png)


![6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B15276836.png)

![[2-(Fluoromethyl)cyclohexyl]methanamine](/img/structure/B15276855.png)
![8-((8-Fluoro-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)methyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide](/img/structure/B15276862.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(bicyclo[2.2.2]octan-1-yl)propanoic acid](/img/structure/B15276878.png)


![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B15276912.png)

![5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15276924.png)
